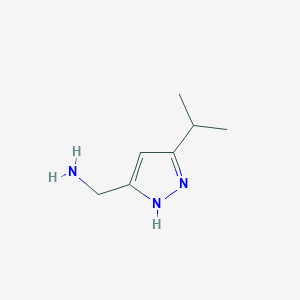
(5-Isopropyl-1H-pyrazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methanamine group attached to the pyrazole ring, with an isopropyl group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine typically involves the cyclization of appropriate hydrazones with nitroolefins. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound in biological research.
Medicine: In medicinal chemistry, [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar biological activities.
3(5)-Substituted Pyrazoles: These compounds have substitutions at the 3 or 5 positions of the pyrazole ring, leading to diverse chemical and biological properties.
Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring, offering unique structural and functional characteristics.
Uniqueness: [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methanamine group and the isopropyl group at the 5-position differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
(3-propan-2-yl-1H-pyrazol-5-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4,8H2,1-2H3,(H,9,10) |
Clave InChI |
MNZBVKNKMVMWQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


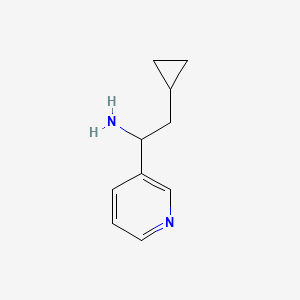
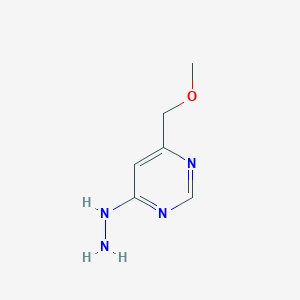
![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
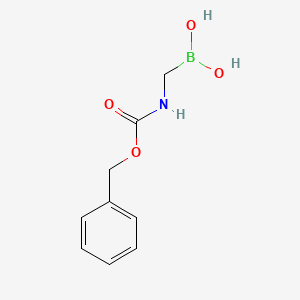
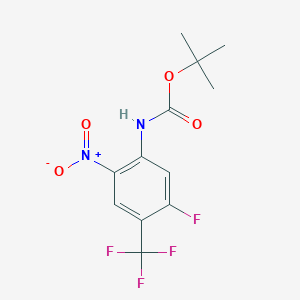

![rac-(1R,7S)-2-azabicyclo[5.2.0]nonane hydrochloride](/img/structure/B13495616.png)
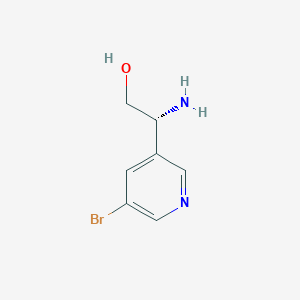
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
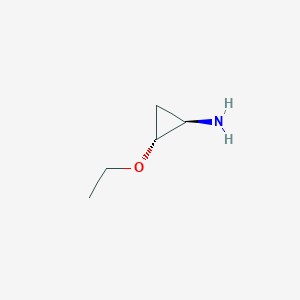
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
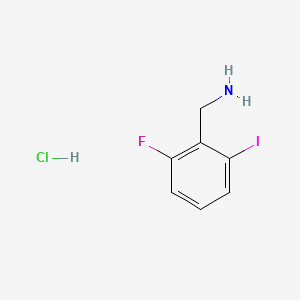
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
